Atopaxar

Vue d'ensemble

Description

L’Atopaxar est un antagoniste réversible du récepteur 1 activé par la protéase qui interfère avec les effets plaquettaires induits par la thrombine. Il a été étudié pour le traitement de la maladie coronarienne et du syndrome coronarien aigu . L’this compound est également connu pour son rôle d’inhibiteur de la Janus kinase 1 et de la Janus kinase 2, induisant sélectivement l’apoptose dans les cellules cancéreuses avec un transducteur de signal et un activateur de la transcription 3 activé de manière constitutive .

Méthodes De Préparation

La synthèse de l’Atopaxar implique plusieurs étapes, notamment la formation d’intermédiaires clés et leurs réactions subséquentes. Les voies synthétiques détaillées et les conditions réactionnelles sont généralement des informations exclusives détenues par les sociétés pharmaceutiques. L’approche générale implique l’utilisation de techniques de synthèse organique pour construire la structure moléculaire complexe de l’this compound .

Analyse Des Réactions Chimiques

L’Atopaxar subit diverses réactions chimiques, notamment :

Oxydation : L’this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels au sein de la molécule d’this compound.

Substitution : L’this compound peut subir des réactions de substitution, où des atomes ou des groupes spécifiques au sein de la molécule sont remplacés par d’autres atomes ou groupes. Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs.

Applications de recherche scientifique

L’this compound a plusieurs applications de recherche scientifique, notamment :

Applications De Recherche Scientifique

Phase II Studies

-

LANCELOT-ACS Trial :

- Objective : To evaluate the safety and tolerability of atopaxar in patients with ACS.

- Design : This double-blind, placebo-controlled trial involved 603 subjects randomized to receive either this compound (50 mg, 100 mg, or 200 mg daily) or a placebo within 72 hours of non-ST-elevation ACS.

- Results : this compound significantly reduced early ischemia as measured by Holter monitoring without a significant increase in major bleeding events compared to placebo (3.08% vs. 2.17%) . However, there was a noted increase in transaminase levels and QTc prolongation at higher doses .

- J-LANCELOT Trial :

Efficacy on Clinical Outcomes

While this compound has shown promise in reducing ischemic events, its effect on major adverse cardiac events (MACE) such as myocardial infarction or stroke was not statistically significant in the trials conducted. The lack of significant findings regarding MACE suggests that while this compound may enhance antiplatelet effects when combined with aspirin or clopidogrel, further studies are needed to establish its efficacy definitively .

Safety Profile

The safety profile of this compound has been a critical focus in clinical trials:

- Bleeding Risks : Overall bleeding rates were comparable to placebo; however, higher doses did show an increased incidence of any TIMI bleeding events .

- Liver Function : Transient elevations in liver enzymes were observed at higher doses, necessitating monitoring during treatment .

- QTc Prolongation : Notable at higher doses, indicating the need for caution when prescribing this compound to patients with pre-existing conditions affecting cardiac rhythm .

Potential Future Applications

Given its mechanism of action and preliminary results, this compound may have potential applications beyond ACS and CAD:

- Combination Therapy : Its use alongside traditional antiplatelet agents could enhance therapeutic outcomes for patients at high risk for thrombotic events.

- Investigational Use : Further research into its effects on other cardiovascular conditions or inflammatory states could unveil additional therapeutic avenues.

Summary Table of Clinical Trials

| Trial Name | Participants | Doses Administered | Key Findings |

|---|---|---|---|

| LANCELOT-ACS | 603 | 50 mg, 100 mg, 200 mg | Reduced ischemia; no significant increase in bleeding |

| J-LANCELOT | Varies | Same as above | Confirmed safety profile across diverse populations |

Mécanisme D'action

L’Atopaxar exerce ses effets en inhibant le récepteur 1 activé par la protéase, ce qui interfère avec l’activation plaquettaire induite par la thrombine . De plus, l’this compound inhibe la Janus kinase 1 et la Janus kinase 2, bloquant la phosphorylation du transducteur de signal et de l’activateur de la transcription 3. Cette inhibition entraîne l’arrêt du cycle cellulaire et l’apoptose dans les cellules cancéreuses avec un transducteur de signal et un activateur de la transcription 3 activé de manière constitutive .

Comparaison Avec Des Composés Similaires

L’Atopaxar est similaire à d’autres antagonistes du récepteur 1 activé par la protéase, tels que le Vorapaxar. L’this compound a des propriétés uniques, notamment son double rôle d’inhibiteur de la Janus kinase 1 et de la Janus kinase 2 . Cette double inhibition rend l’this compound particulièrement efficace pour induire l’apoptose dans les cellules cancéreuses avec un transducteur de signal et un activateur de la transcription 3 activés . D’autres composés similaires comprennent divers antagonistes du récepteur 1 activé par la protéase et des inhibiteurs de la Janus kinase .

Activité Biologique

Atopaxar, also known as E5555, is a reversible antagonist of the protease-activated receptor-1 (PAR-1), primarily used in the treatment of thrombotic disorders associated with coronary artery disease (CAD) and acute coronary syndrome (ACS). Its mechanism of action involves inhibiting thrombin-mediated platelet activation, which plays a crucial role in the pathogenesis of thromboembolic events. This article explores the biological activity of this compound through clinical trial data, pharmacological insights, and adverse event profiles.

This compound functions by selectively blocking the PAR-1 receptor, which is activated by thrombin. This inhibition disrupts the signaling pathway that leads to platelet aggregation and thrombus formation. The compound has a molecular weight of 608 g/mol and is metabolized by hepatic cytochrome CYP3A4, with elimination primarily through the gastrointestinal tract .

Phase II Trials Overview

Several key clinical trials have evaluated the efficacy and safety of this compound:

- LANCELOT-ACS Trial : This trial assessed this compound's safety in patients with ACS. A total of 603 subjects were randomized to receive either this compound (50, 100, or 200 mg) or placebo within 72 hours of non-ST-elevation ACS. Results indicated that this compound significantly reduced ischemia on continuous ECG monitoring compared to placebo (relative risk 0.67; P = 0.02) without a significant increase in major bleeding events .

- LANCELOT-CAD Trial : This study involved 720 patients with CAD who received various doses of this compound or placebo over 24 weeks. The trial found that this compound led to significant platelet inhibition but also noted a higher incidence of minor bleeding events (3.9% in this compound vs. 0.6% in placebo, P = 0.03) .

Summary of Key Findings

| Trial Name | Population | Dosing Regimen | Key Findings |

|---|---|---|---|

| LANCELOT-ACS | ACS Patients | 50, 100, or 200 mg daily | Reduced ischemia; no significant major bleeding |

| LANCELOT-CAD | CAD Patients | 50, 100, or 200 mg daily | Significant platelet inhibition; more minor bleeding |

Biological Activity and Efficacy

This compound has demonstrated potent inhibition of thrombin receptor-activating peptides (TRAP)-induced platelet aggregation across various studies. In plasma samples from healthy volunteers and CAD patients, this compound inhibited TRAP-induced aggregation by up to 90% at higher doses . The compound's efficacy is further supported by its ability to reduce ischemic events without significantly increasing bleeding risk.

Adverse Effects Profile

The most common adverse event associated with this compound is hepatic function disorder, observed more frequently in higher dosing groups during clinical trials. For instance, in the LANCELOT-ACS trial, hepatic function disorder occurred in approximately 29% of patients receiving the highest dose (200 mg) compared to about 9% in the placebo group . Additionally, transient elevations in liver transaminases and QTc prolongation were noted at higher doses .

Propriétés

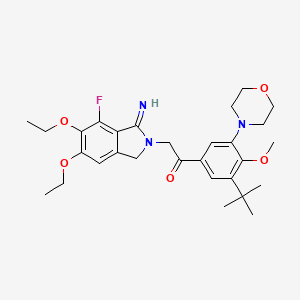

IUPAC Name |

1-(3-tert-butyl-4-methoxy-5-morpholin-4-ylphenyl)-2-(5,6-diethoxy-4-fluoro-3-imino-1H-isoindol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38FN3O5/c1-7-37-23-15-19-16-33(28(31)24(19)25(30)27(23)38-8-2)17-22(34)18-13-20(29(3,4)5)26(35-6)21(14-18)32-9-11-36-12-10-32/h13-15,31H,7-12,16-17H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKAUGRRIXBIPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C2C(=C1)CN(C2=N)CC(=O)C3=CC(=C(C(=C3)N4CCOCC4)OC)C(C)(C)C)F)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

751475-53-3 | |

| Record name | Atopaxar [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0751475533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atopaxar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12046 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ATOPAXAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTI275SD2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.